molecular formula C19H22ClN3O2 B2914540 (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide CAS No. 553657-30-0

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide

Cat. No. B2914540
CAS RN: 553657-30-0
M. Wt: 359.85
InChI Key: JCDHECQRRBQXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide, also known as CMPF, is an organic compound that is used as a research tool in the study of biochemistry and physiology. CMPF has been used in a variety of ways, from the study of gene expression to the study of drug metabolism. CMPF is a versatile compound that can be used in a variety of laboratory experiments, and offers many advantages for researchers.

Mechanism of Action

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide acts as an inhibitor of protein kinases, which are enzymes that control the activity of proteins. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide binds to these enzymes and prevents them from performing their normal function. This inhibition of protein kinases can lead to changes in gene expression and other physiological processes.
Biochemical and Physiological Effects
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide has been used to study the effects of drugs on drug metabolism, and to study the effects of drugs on the body's physiological processes. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide has been used to study the effects of environmental factors on gene expression, as well as the effects of drugs on gene expression. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide has also been used to study the effects of drugs on the body's physiological processes.

Advantages and Limitations for Lab Experiments

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide has several advantages for laboratory experiments. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide is a highly specific inhibitor of protein kinases, which makes it ideal for studying the effects of drugs and environmental factors on gene expression. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide is also relatively easy to synthesize, making it an affordable research tool. However, (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide is not suitable for use in live animals, as it has not been tested for safety.

Future Directions

There are a variety of potential future directions for the use of (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide in scientific research. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide could be used to study the effects of drugs on the body's physiological processes, as well as the effects of environmental factors on gene expression. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide could also be used to study the effects of drugs on drug metabolism, and to study the effects of drugs on the body's physiological processes. Additionally, (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide could be used to study the effects of drugs on the body's immune system, and to study the effects of drugs on the body's nervous system. Finally, (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide could be used to study the effects of drugs on cancer cells, and to study the effects of drugs on the body's endocrine system.

Synthesis Methods

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide can be synthesized in a variety of ways, including the reaction of 5-chloro-2-methylphenylpiperazine with 2-methoxyphenylformamide. This reaction is typically carried out in aqueous solution at room temperature, and yields a product with a purity of greater than 95%.

Scientific Research Applications

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide has been widely used in scientific research, particularly in the study of gene expression. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide has been used to study the effects of environmental factors on gene expression, as well as the effects of drugs on gene expression. (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide has also been used to study the effects of drugs on drug metabolism, and to study the effects of drugs on the body's physiological processes.

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-7-8-15(20)13-17(14)22-9-11-23(12-10-22)19(24)21-16-5-3-4-6-18(16)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHECQRRBQXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

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